molecular formula C9H8BrN3 B6248897 4-bromo-2-(2-methylphenyl)-2H-1,2,3-triazole CAS No. 2411298-61-6

4-bromo-2-(2-methylphenyl)-2H-1,2,3-triazole

Cat. No.: B6248897
CAS No.: 2411298-61-6
M. Wt: 238.1
InChI Key:
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Description

4-Bromo-2-(2-methylphenyl)-2H-1,2,3-triazole is a brominated heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom and a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(2-methylphenyl)-2H-1,2,3-triazole typically involves the following steps:

  • Bromination: The starting material, 2-(2-methylphenyl)-2H-1,2,3-triazole, undergoes bromination to introduce the bromine atom at the 4-position of the triazole ring.

  • Catalysts and Conditions: The bromination reaction is often carried out using bromine (Br2) in the presence of a catalyst such as iron (III) bromide (FeBr3) or other suitable Lewis acids. The reaction is typically performed at low temperatures to control the rate of bromination and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The use of automated systems and real-time monitoring can help optimize the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(2-methylphenyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide or other oxidized derivatives.

  • Reduction: The bromine atom can be reduced to form a hydrogen bromide (HBr) derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH), amino (-NH2), or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and sodium hypochlorite (NaOCl).

  • Reduction: Common reducing agents include hydrogen gas (H2), sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4).

  • Substitution: Common reagents for substitution reactions include nucleophiles such as hydroxide ions (OH-), ammonia (NH3), and alkyl halides.

Major Products Formed:

  • Oxidation Products: Bromine oxides, bromate salts, and other oxidized derivatives.

  • Reduction Products: Hydrogen bromide (HBr) and other reduced derivatives.

  • Substitution Products: Hydroxylated, aminated, or alkylated derivatives of the triazole ring.

Scientific Research Applications

4-Bromo-2-(2-methylphenyl)-2H-1,2,3-triazole has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and pharmaceuticals.

  • Biology: It can be used as a probe or inhibitor in biological studies to investigate enzyme activities and cellular processes.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-bromo-2-(2-methylphenyl)-2H-1,2,3-triazole exerts its effects depends on its specific application. For example, in biological studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary depending on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

4-Bromo-2-(2-methylphenyl)-2H-1,2,3-triazole is similar to other brominated triazoles and phenyl derivatives. Some similar compounds include:

  • 4-Bromo-2-(3-methylphenyl)-2H-1,2,3-triazole

  • 4-Bromo-2-(4-methylphenyl)-2H-1,2,3-triazole

  • 4-Bromo-2-(2-methoxyphenyl)-2H-1,2,3-triazole

Uniqueness: this compound is unique due to its specific substitution pattern on the triazole ring and the presence of the bromine atom. This combination of functional groups can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

2411298-61-6

Molecular Formula

C9H8BrN3

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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